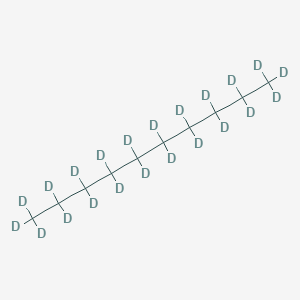

Decane-d22

Description

Significance of Isotopic Labeling in Chemical Inquiry

Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their isotopes. wikipedia.orgnumberanalytics.com This substitution creates a "labeled" compound that is chemically similar to its unlabeled counterpart but possesses a distinct physical property, such as a different mass or nuclear spin. wikipedia.orgcreative-proteomics.com This seemingly subtle change allows researchers to trace the path of the labeled molecule through complex chemical reactions or biological pathways. wikipedia.orgcreative-proteomics.com The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is particularly advantageous for studies requiring long-term tracking or those involving sensitive biological systems. creative-proteomics.comcernobioscience.com The ability to distinguish between labeled and unlabeled molecules provides profound insights into reaction mechanisms, metabolic processes, and molecular structures. numberanalytics.commusechem.com

Overview of Decane-d22 as a Research Probe

This compound is a specific example of a deuterated hydrocarbon where all 22 hydrogen atoms in the n-decane molecule are replaced with deuterium atoms. myskinrecipes.com This extensive labeling makes it a valuable research probe, primarily utilized as a solvent or internal standard in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). myskinrecipes.comarmar-europa.de Its stability and non-reactive nature make it suitable for a variety of experimental setups where a deuterated hydrocarbon is necessary. myskinrecipes.com The presence of deuterium instead of hydrogen significantly alters its nuclear properties, which is exploited in NMR to provide clearer spectra of other non-deuterated compounds in a sample. myskinrecipes.comarmar-europa.de

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-docosadeuteriodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-3-5-7-9-10-8-6-4-2/h3-10H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOQZVSQGTUSAI-DNYWURFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369766 | |

| Record name | Decane-d22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16416-29-8 | |

| Record name | Decane-d22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-Decan-D22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of Decane D22

The physical and chemical properties of Decane-d22 are similar to those of its non-deuterated counterpart, n-decane, but with key differences arising from the increased mass of deuterium (B1214612).

| Property | Value |

| Chemical Formula | C₁₀D₂₂ scbt.com |

| Molecular Weight | 164.42 g/mol scbt.com |

| Appearance | Colorless liquid chemdad.com |

| Density | 0.842 g/mL at 25°C sigmaaldrich.com |

| Melting Point | -30 °C sigmaaldrich.com |

| Boiling Point | 174 °C sigmaaldrich.com |

| Refractive Index | 1.407 at 20°C sigmaaldrich.com |

| Isotopic Purity | Typically ≥99 atom % D sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

Synthesis and Labeling

The synthesis of deuterated compounds like Decane-d22 can be achieved through various methods. One common approach involves isotope exchange reactions, where the hydrogen atoms of a starting material are replaced with deuterium (B1214612) atoms from a deuterium source, such as heavy water (D₂O), often in the presence of a catalyst. musechem.com Another method is to build the molecule from smaller, already deuterated precursors through organic synthesis. cernobioscience.com For instance, the synthesis of α,γ-dideuterated esters has been achieved through a samarium(II) iodide-mediated reductive ring-opening of cyclopropanes, a method that can be extended to produce tetradeuterated alcohols with high deuterium incorporation. acs.org The goal of any synthesis is to achieve a high degree of deuterium incorporation, often exceeding 99 atom % D, to ensure the quality and reliability of subsequent analyses. sigmaaldrich.com

Applications in Research

Use in Mass Spectrometry

In mass spectrometry (MS), which separates ions based on their mass-to-charge ratio, the known mass difference between hydrogen and deuterium (B1214612) is a powerful tool. wikipedia.orgspectroscopyonline.com Deuterated compounds like this compound serve as excellent internal standards. acs.org When analyzing a complex mixture, adding a known amount of a deuterated standard allows for more accurate quantification of the corresponding non-deuterated analyte. This is because the deuterated standard behaves almost identically to the analyte during sample preparation and ionization, but is easily distinguished by its higher mass. cernobioscience.com This technique is crucial in fields like environmental analysis for detecting and quantifying pollutants. patsnap.comisotope.com For example, studies have used deuterated ethene to identify polycyclic aromatic hydrocarbons (PAHs) in flames by observing the mass shift in the resulting soot particles. nih.gov

Role in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. However, the signals from hydrogen atoms in solvents can overwhelm the signals from the sample being analyzed. By using a deuterated solvent like this compound, the solvent signals are effectively eliminated from the ¹H NMR spectrum, allowing for a much clearer and more precise analysis of the compound of interest. myskinrecipes.comarmar-europa.de this compound is particularly useful as a reference material and solvent for the structural and quantitative analysis of organic compounds due to its high purity and stability. armar-europa.de

Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic Behavior Analysis via ²H NMR Spectroscopy

This compound serves as a crucial component in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in ²H NMR, for the analysis of dynamic molecular behavior guidechem.comarmar-europa.de. The replacement of hydrogen atoms with deuterium significantly reduces spin-spin coupling and simplifies spectra, allowing for clearer and more precise readings essential for structural and quantitative analysis of organic compounds armar-europa.de.

Research has utilized ²H NMR to investigate the dynamic behavior of n-decane-d22 when adsorbed within micropores of crystalline structures, such as [Co(en)₃]Cl₃ researchgate.netresearchgate.net. This technique allows for the determination of quadrupole coupling constants (QCC) for both methylene (B1212753) (CD₂) and methyl (CD₃) groups, providing direct insights into molecular reorientation researchgate.netresearchgate.net. For instance, below 178 K, the QCC values for n-decane-d22 adsorbed in [Co(en)₃]Cl₃ crystals were found to be 160 kHz for the methylene group and 60 kHz for the methyl group researchgate.net. As temperature increases, a reduction in QCC values indicates the excitation of molecular reorientation about the long axis of the molecule researchgate.net.

Further studies employing ²H NMR relaxation dispersion on n-decane in mesoporous SBA-15 silica (B1680970) have revealed that at higher magnetic fields, the relaxation times approach bulk values, suggesting that the molecules retain significant mobility even when close to the surface acs.org. Surface modifications were observed to have only a minor effect on the NMR relaxation dispersion of alkanes, indicating that molecular rotation remains relatively free acs.org.

Table 1: Quadrupole Coupling Constants (QCC) for n-Decane-d22 in [Co(en)₃]Cl₃ Micropores

| Group | Temperature Range (K) | QCC (kHz) |

| Methylene | Below 178 | 160 |

| Methyl | Below 178 | 60 |

Neutron Scattering Techniques

This compound plays a pivotal role in neutron scattering techniques, especially Small Angle Neutron Scattering (SANS), primarily due to the distinct neutron scattering length density (SLD) of deuterium compared to hydrogen. This difference enables contrast variation, a powerful method for elucidating the structure of complex materials.

Small Angle Neutron Scattering (SANS) for Contrast Matching

In SANS, mixtures of hydrogenated and deuterated n-decane are routinely employed for contrast variation studies, analogous to the use of D₂O/H₂O mixtures in aqueous systems uc.eduacs.orgacs.org. This technique is particularly effective because the coherent scattering length density of deuterium is significantly different from that of hydrogen, allowing researchers to selectively highlight or "match out" specific components within a complex system uc.edunmi3.eu.

Unlike water mixtures where H/D exchange leads to an almost point-like coherent entity, the larger molecular size of alkanes like decane (B31447) can result in a scattering vector dependence in the small-angle scattering region when mixtures of hydrogenated and deuterated decane are used uc.edu. This characteristic allows for the analysis of scattering spectra using models for random Gaussian coils, from which parameters like the radius of gyration can be determined uc.edu. For instance, the radius of gyration for decane was determined to be 3.8 Å, independent of the fraction of deuterated molecules in mixtures uc.edu.

Contrast matching with deuterated decane is also utilized in studies involving porous materials. The neutron scattering length density of deuterated decane (6.42 × 10⁻⁶ Å⁻²) is notably close to that of limestone (approximately 4.69 × 10⁻⁶ Å⁻²), which allows for nearly fulfilled contrast matching in such systems rsc.org. This property is leveraged to significantly reduce the neutron scattering contrast and, consequently, the scattered intensity, providing insights into the saturation levels of pores rsc.org.

Structural Characterization of Polymeric and Self-Assembled Systems

This compound is indispensable for the structural characterization of polymeric and self-assembled systems using SANS. Its application as a deuterated solvent allows for the achievement of maximum contrast and minimization of incoherent background, which is crucial for obtaining high-quality scattering data iucr.org.

In studies of block copolymer micelles, SANS with contrast variation using mixtures of hydrogenated and deuterated decane provides comprehensive information on various structural parameters acs.org. This includes the shape, aggregation number, polydispersity, core size, core solvation, corona shape and size, and the interactions between the chains within the corona acs.org. For example, SANS data obtained for micelles of d-polystyrene−polyisoprene in n-decane have been analyzed to understand the corona profile and internal correlations, which are significantly influenced by reduced surface coverage and curvature acs.org.

Furthermore, deuterated decane is employed to investigate hierarchical structures formed by partially crystalline polymers in solution, such as poly(ethylene-butene) random copolymers iucr.org. By preparing polymer solutions in deuterated decane, researchers can effectively study the aggregation behavior of these copolymers across a wide temperature range iucr.org. In microemulsion systems, where oil droplets are stabilized by a surfactant film, deuterated decane can form the core of the oil droplets, enabling SANS to specifically probe the elastic properties and modifications of the surfactant film upon decoration with polymers arxiv.orgresearchgate.net.

Mass Spectrometry (MS) Applications

This compound finds significant utility in Mass Spectrometry (MS) applications, particularly as an internal standard and in isotopic tracing experiments, owing to its distinct mass due to deuterium labeling.

Utilization as an Internal Standard in Headspace Sorptive Extraction-Gas Chromatography-Mass Spectrometry (HSSE-GC-MS)

This compound has been effectively utilized as an internal standard in Headspace Sorptive Extraction-Gas Chromatography-Mass Spectrometry (HSSE-GC-MS) methods nih.gov. This application is critical for accurately quantifying volatile organic compounds (VOCs), such as those emitted from human airway cell cultures nih.gov. The inclusion of this compound as an internal standard helps to account for potential errors that may arise during various stages of the analytical process, including extraction, desorption, chromatography, and detection nih.gov.

In a specific study, a concentration of 10 mL/L of this compound in ethanol (B145695) was found to be suitable for measurement by HSSE-GC-MS, yielding an appropriate peak height without interfering with the detection of other cell volatiles nih.gov. The base peak for deuterated decane, observed at 66.1 m/z, was uniquely associated with the internal standard and did not appear elsewhere in the chromatogram, ensuring its effectiveness as a reliable reference nih.gov. Importantly, the addition of this compound at the tested concentrations did not significantly affect cell viability or the profile of other volatile compounds produced by the cells nih.gov.

Isotopic Tracing in Analytical Chemistry

The incorporation of stable isotopes like deuterium into chemical compounds, such as this compound, provides a powerful means for isotopic tracing in various analytical chemistry applications bocsci.com. Stable isotope labeled compounds allow scientists to track the presence and transformation of a compound or its fragments through physical, chemical, or biological processes without the risks associated with radioactive isotopes bocsci.com.

This compound is among the perdeuterated hydrocarbons whose thermophysical properties, such as vapor pressures and enthalpies of vaporization, have been precisely determined using techniques like correlation-gas chromatography umsl.edu. This data is crucial for understanding the behavior of deuterated compounds in complex systems and for designing effective tracing experiments umsl.edu. The preparation of fully deuterated hydrocarbons like this compound for tracer technology often involves hydrogen/deuterium exchange processes, which can be achieved through liquid-phase exchange over carbon-supported catalysts researchgate.net. This enables the use of this compound as a tracer in diverse applications, including environmental analysis and monitoring of industrial processes, such as tracking oil loss in engine exhaust gas isotope.comresearchgate.net.

Other Spectroscopic Investigations

This compound finds utility across various spectroscopic techniques due to its isotopic labeling. The replacement of hydrogen with deuterium significantly alters the vibrational frequencies of bonds involving these atoms, shifting them to lower wavenumbers in infrared and Raman spectroscopy. This mass effect is also observable in nuclear magnetic resonance (NMR) spectroscopy, where deuterium has a different gyromagnetic ratio and resonance frequency compared to protium (B1232500) (¹H), making this compound a suitable solvent for ¹H NMR studies without solvent signal interference. Furthermore, in mass spectrometry, the increased molecular weight (M+22 compared to n-decane) provides a clear isotopic signature for identification and quantification sigmaaldrich.comsigmaaldrich.com. Its primary strength, however, lies in its application within vibrational spectroscopy.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify and quantify chemical compounds based on their unique infrared absorption spectra. The utility of this compound in FTIR analysis stems directly from the isotopic substitution of hydrogen with deuterium.

Principles of Deuteration in FTIR

The vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium (D) is approximately twice as heavy as protium (H), C-D stretching and bending vibrations occur at significantly lower wavenumbers compared to their C-H counterparts. Typically, C-H stretching vibrations in alkanes appear in the region of 2800-3000 cm⁻¹, while C-D stretching vibrations are observed around 2000-2200 cm⁻¹. Similarly, C-H bending modes (e.g., scissoring, wagging) around 1300-1500 cm⁻¹ are shifted to lower wavenumbers for C-D bonds uhmreactiondynamics.orgresearchgate.net. This predictable shift creates a "spectral window" in the region where most organic compounds exhibit C-H absorptions, making this compound an ideal medium for specific applications.

Advantages and Research Findings

The unique spectral characteristics of this compound offer several advantages in FTIR spectroscopic analysis:

Non-Interfering Solvent : One of the most significant applications of this compound is its use as a solvent in FTIR studies, particularly when analyzing samples containing C-H bonds. Because the C-D absorption bands of this compound are shifted away from the C-H absorption region, the solvent's spectral contribution does not obscure or interfere with the vibrational signals of the analyte. This allows for clear observation and analysis of the C-H stretching and bending modes of the dissolved substance uhmreactiondynamics.orgjyu.fi. For instance, it has been employed in variable concentration and variable temperature ¹H NMR studies of organogelators, where its deuterated nature ensures minimal interference with proton signals, complementing FTIR findings on hydrogen bonding jyu.fi.

Internal Standard and Isotopic Labeling : this compound can serve as an internal standard in quantitative FTIR analysis, providing a reference peak whose intensity or position can be used for calibration or to monitor changes in the sample. Its isotopic purity (typically 99 atom % D) ensures a well-defined spectral signature sigmaaldrich.comsigmaaldrich.com. Furthermore, in studies involving isotopic labeling, this compound can be used to probe specific molecular interactions or reaction mechanisms by observing the shifts in vibrational modes when hydrogen is exchanged for deuterium in a target molecule acs.orgscience.gov.

Probing Molecular Interactions : this compound has been utilized in studies investigating the interactions of organic molecules with surfaces. For example, while n-decane was used to study interactions with cellulose (B213188) thin films, the principles of using deuterated analogs like this compound are crucial for differentiating between the film's intrinsic vibrations and those of adsorbed molecules, especially when analyzing complex mixtures or surface phenomena where C-H signals might overlap researchgate.netnih.gov.

Astrophysical Ice Analogs : In laboratory astrophysics, this compound has been used in experiments simulating interstellar and solar system ices. Combined FTIR and mass spectrometry techniques allow researchers to monitor the formation and sublimation of complex hydrocarbons. The distinct FTIR signature of C₁₀D₂₂ helps in the identification of specific deuterated molecules formed or present in these ice analogs, aiding in understanding astrochemical processes uhmreactiondynamics.org.

Characteristic FTIR Spectral Features

The FTIR spectrum of this compound is characterized by the absence of strong C-H stretching and bending vibrations, which are replaced by C-D vibrations at lower wavenumbers. A comparison with n-decane highlights these shifts:

Table 1: Characteristic FTIR Absorption Bands of n-Decane and this compound

| Functional Group | Vibration Type | n-Decane (C₁₀H₂₂) Wavenumber (cm⁻¹) | This compound (C₁₀D₂₂) Wavenumber (cm⁻¹) |

| C-H / C-D | Stretching | 2800 - 3000 | 2000 - 2200 |

| C-H / C-D | Bending (CH₂/CD₂) | 1450 - 1470 (scissoring) | 1050 - 1090 (scissoring) |

| C-H / C-D | Bending (CH₃/CD₃) | ~1375 (symmetric) | ~950 - 1000 (symmetric) |

| C-C | Stretching | Below 1300 (complex, skeletal) | Below 1300 (complex, skeletal) |

Note: Exact peak positions can vary slightly depending on the phase (liquid, gas, solution) and specific molecular environment.

These distinct spectral regions enable this compound to be a powerful tool for researchers requiring a transparent solvent or a clear isotopic marker in their FTIR spectroscopic investigations.

Development of Tracer Gas Methodologies

The development of tracer gas methodologies using this compound addresses the need for more precise and environmentally sound approaches to ventilation assessment. aivc.org

This compound has been identified as a suitable tracer substance for measuring total air change rates (ACH) in indoor environments. aivc.org This is crucial for large-scale indoor air quality (IAQ) assessments, as it provides long-term integrated ACH values. aivc.orgresearcher.life The methodology typically involves a constant tracer injection from a passive source, with subsequent monitoring of its concentration using passive samplers. aivc.orgaccuristech.com Research has shown that this compound does not significantly adhere to or absorb onto surfaces, which is a desirable characteristic for an accurate tracer gas. researcher.lifeugent.be

This compound is evaluated as a more adequate alternative to conventional tracer gases like sulfur hexafluoride (SF6) and perfluorocarbons (PFCs). aivc.orgresearcher.lifetudelft.nl SF6, while effective, is a potent greenhouse gas, and the industry is actively seeking more environmentally friendly alternatives. nebb.orgsiemens-energy.com Deuterated compounds, such as this compound, are not naturally present in the atmosphere or common household products, making them analytically distinguishable while being chemically and functionally similar to their non-deuterated counterparts. aivc.org This makes this compound a promising candidate for reducing the environmental impact associated with tracer gas studies. aivc.orgresearcher.life

A significant advantage of this compound is its ability to be co-captured and co-analyzed with commonly assessed volatile organic compounds (VOCs) using commercial passive IAQ samplers. aivc.orgresearcher.lifetudelft.nl This co-analysis capability streamlines the assessment process, allowing for the simultaneous inference of both ACH and indoor air quality levels, thereby saving time and resources. aivc.org this compound has also been utilized as an internal standard in the analysis of VOCs in various contexts, including breath analysis and cell culture studies, to account for analytical variations during extraction, desorption, chromatography, and detection. nih.govresearchgate.netescholarship.orgresearchgate.netnih.gov

Optimization of Passive Tracer Gas Sources

The effectiveness of this compound as a tracer gas relies heavily on the optimization of its passive emission sources. aivc.orgresearcher.life

Research has focused on developing and optimizing passive sources of this compound to ensure stable and repeatable emission rates. aivc.orgresearcher.lifeugent.be Laboratory experiments under controlled environmental conditions have demonstrated that optimized source designs provide consistent emission rates under standard temperatures. aivc.orgaccuristech.com Studies have indicated that the weight loss of this compound sources can be almost perfectly linear with time, suggesting that the reduction in tracer liquid level does not significantly affect the emission rate over a period of at least 10 days. e3s-conferences.org The repeatability error among replicate sources has been reported to be low, for instance, 3% for tests under 25% relative humidity (RH) and 4% for tests under 75% RH. aivc.org

Table 1: Repeatability Error of this compound Passive Sources under Varying Relative Humidity

| Relative Humidity (RH) | Average Repeatability Error (%) |

| 25% | 3 |

| 75% | 4 |

The influence of environmental parameters on the emission dynamics of this compound from passive sources has been a key area of study. An exponential prediction curve has been derived to determine the source emission rate from the average room temperature. aivc.orgresearcher.lifeugent.betudelft.nl This indicates a clear temperature dependence of the emission rate. Importantly, studies have shown that the emission rates of optimized this compound sources are largely unaffected by varying relative humidity (RH) and air change rates (ACH). researcher.lifeaccuristech.comugent.betudelft.nl The effect of the liquid solvent level within the source on the emission rate has been found to be barely noticeable, with a suggested range of adequate solvent levels for practical applications. ugent.bee3s-conferences.org

Studies in Radiolysis and Chemical Reaction Mechanisms

Radiation-Induced Radical Formation

When decane-d22 is subjected to ionizing radiation, such as gamma (γ) irradiation, the primary events involve ionization and excitation of the molecules hbni.ac.inaip.orgdntb.gov.uaosti.gov. These initial processes lead to the scission of chemical bonds, predominantly carbon-deuterium (C-D) and carbon-carbon (C-C) bonds, resulting in the formation of highly reactive radical species capes.gov.brosti.gov. In deuterated n-alkanes, the electron spin resonance (ESR) spectrum primarily reveals radicals with the unpaired electron situated within the interior of the carbon chain capes.gov.br.

Electron Spin Resonance (ESR) Investigations of Radical Pairs

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for identifying and characterizing the paramagnetic species, such as free radicals, generated during radiolysis. ESR investigations provide detailed structural, radiation chemical, and kinetic information about these transient species aip.org. The fine structure observed in ESR spectra allows for the positive identification of specific radical species aip.org.

Research has demonstrated the pairwise trapping of radicals in irradiated n-alkane single crystals, including both n-decane and n-decane-d22, following gamma-irradiation dntb.gov.ua. A high yield of radical pairs has been observed in deuterated normal-alkane single crystals when gamma-irradiated at 4.2 K dntb.gov.ua. In deuterated n-alkanes, the ESR spectrum predominantly indicates the presence of radicals where the unpaired electron is localized in the interior of the carbon chain capes.gov.br.

Hydrogen/Deuterium (B1214612) Isotope Effects in Radiolytic Yields

The substitution of hydrogen atoms with their heavier isotope, deuterium, introduces a kinetic isotope effect (KIE) in chemical reactions, including those initiated by radiation libretexts.org. This effect arises primarily from the stronger bond dissociation energy of C-D bonds compared to C-H bonds, with C-D bonds being approximately 5 kJ/mol stronger libretexts.org.

In γ-radiolysis studies of polycrystalline alkanes, the G value (a measure of radicals produced per 100 eV of absorbed energy) for trapped free radicals was found to be consistently higher in protiated compounds than in their deuterated counterparts aip.org. Specifically, the G value was approximately 1.6 ± 0.2 times greater in the protiated compounds, indicating a radiolytic mechanism that preferentially favors the rupture of C-H bonds over C-D bonds, irrespective of molecular structure or crystallinity aip.org.

A notable example of this isotope effect is observed in the radiolysis of n-C₁₀D₂₂ doped with n-C₁₀H₂₂ at 77 K. In this system, there is a selective formation of HD and solute radicals, which is quantitatively explained by a selective hydrogen-atom abstraction reaction by D atoms oup.comoup.com. The rate constant for the reaction of a D atom with n-C₁₀H₂₂ (k₁₂) was found to be significantly higher than its reaction with n-C₁₀D₂₂ (k), with k₁₂ being 27 times greater than k oup.comoup.com. This demonstrates a substantial primary kinetic isotope effect.

The phenomenon of quantum mechanical tunneling can further amplify kinetic isotope effects, leading to very large kH/kD values, sometimes ranging from 24 to 70 or even higher hbni.ac.inresearchgate.netresearchgate.net. This effect is attributed to the ability of lighter isotopes (like hydrogen) to tunnel through activation energy barriers more readily than heavier isotopes (like deuterium) hbni.ac.inresearchgate.netresearchgate.net.

Table 1: Representative Kinetic Isotope Effects in Radiolysis

| System | Isotope Effect (kH/kD) | Conditions | Reference |

| D atom + n-C₁₀H₂₂ vs. D atom + n-C₁₀D₂₂ | 27 | 77 K, radiolysis | oup.comoup.com |

| Polycrystalline Alkanes (G-value ratio) | 1.6 ± 0.2 | γ-radiolysis | aip.org |

| Intramolecular H abstraction (general) | 8.6-10.1 | (for other compounds) | hbni.ac.in |

| Intramolecular deprotonation (general) | 1.7-3.1 | (for other compounds) | hbni.ac.in |

Mechanistic Insights into Hydrocarbon Radiolysis

The mechanistic understanding of hydrocarbon radiolysis, particularly for this compound, is derived from the comprehensive analysis of radical formation, ESR data, and observed isotope effects. The primary processes initiated by radiation involve ionization and excitation of the this compound molecules oup.com. The decomposition of excited decane (B31447) molecules is believed to produce thermal atoms and hydrogen molecules oup.com. At low temperatures, such as 77 K, these thermal atoms can recombine oup.com.

For n-alkanes, scission of carbon-carbon bonds, specifically CH₂-CH₂ bonds, is favored for those located within the interior of the molecule, although this effect diminishes with increasing chain length for alkanes heavier than decane osti.gov. Furthermore, studies indicate that methyl C-H scission is approximately 2.7 times less probable than methylene (B1212753) C-H scission in n-alkanes osti.gov. The selective hydrogen-atom abstraction by D atoms from protiated solutes in deuterated matrices, as observed in n-C₁₀D₂₂ doped with n-C₁₀H₂₂, highlights the critical role of isotopic composition in directing reaction pathways during radiolysis oup.comoup.com.

Contributions to Materials Science and Self Assembly Research

Self-Assembling Behavior of Polymeric Systems

Decane-d22 is frequently employed as a solvent in studies of polymeric self-assembly, particularly in Small-Angle Neutron Scattering (SANS) experiments, where its deuteration provides high neutron scattering contrast nist.govresearchgate.net. This contrast is essential for distinguishing the polymer structures from the solvent background.

Research has shown that polyethylene-poly(ethylene-propylene) (PE-PEP) diblock copolymers, when dissolved in decane (B31447), self-assemble into distinct hairy platelet structures nist.govresearchgate.net. The dimensions perpendicular to these platelets are influenced by the molecular weight and compositional ratios of the copolymer blocks nist.gov. Furthermore, star-shaped copolymers, such as PE-PEP(DVB) and PEP-PE(DVB) stars, are dissolved in n-decane-d22 to maximize this neutron scattering contrast, facilitating the study of their aggregation behavior nist.gov.

At elevated temperatures, where self-assembly is absent, SANS experiments in this compound allow for the determination of single-chain properties of these polymers, including molecular weight, second virial coefficient, and radius of gyration nist.gov. As temperatures decrease, particularly below 0 °C, these polymers progressively self-assemble into larger, more complex objects, forming both plate-like and needle-like structures nist.govresearchgate.net. The architectural arrangement of these self-assembled micelles is significantly influenced by the strategic placement of amorphous and crystalline blocks within the arms of the star polymers nist.govresearchgate.net.

In quaternary systems, this compound is utilized alongside D2O, C10E4 (n-decyl-tetraoxyethylene), and PEP5-PEO5 (poly(ethylenepropylene)-co-poly(ethyleneoxide)) block copolymers to investigate polymer-decorated microemulsion droplets aip.orgresearchgate.net. A novel form factor in SANS analysis accounts for the scattering contribution from the hydrophobic portion of the block copolymer molecules located within the surfactant shell aip.org. This analysis has revealed that the radius of these polymer-decorated droplets can extend up to 30 nm, and it provides valuable qualitative information regarding the stretching of polymer chains as a function of polymer surface density and droplet radius aip.org.

Role in Wax Crystal Nucleation Studies

This compound is indispensable in studies investigating the crystallization of waxes from solution, especially when examining the efficacy of polymeric additives as wax crystal nucleators. Polyethylene-poly(ethylene-propylene) (PE-PEP) diblock copolymers, for instance, function as efficient nucleators for wax crystals in middle distillate fuels nist.govresearchgate.net. These polymers self-assemble in oil to form expansive platelike aggregates featuring a polyethylene (B3416737) (PE) core, which actively promotes the nucleation of solubilized long-chain alkanes nist.govresearchgate.net.

The use of deuterated decane (this compound) in Small-Angle Neutron Scattering (SANS) experiments is critical for achieving sufficient contrast to differentiate between the structures of paraffin (B1166041) molecules and the copolymers in solution core.ac.uknist.gov. Studies involving the crystallization of tetracosane (B166392) (C24H50) and hexatriacontane (B166362) (C36H74) in decane, in the presence of poly(ethylene-butene) (PEB) random copolymers, leverage this compound for effective contrast variation core.ac.uk.

Research findings indicate that in the presence of wax, PEB cocrystallizes with paraffin to form thin platelets, which are enveloped by amorphous polymer hairs or loops nist.gov. These composite platelets are capable of nucleating small three-dimensional wax crystals, with the polymer presence subsequently hindering their growth nist.gov. For specific experimental setups, such as those involving high molecular weight protonated PEB-7.5 copolymer and C36 wax, the use of protonated decane (h-22) allows for the visibility of the wax, despite the introduction of a high incoherent background core.ac.uk. Under wax contrast conditions, the scattering intensity has been observed to be significantly higher (70-80 times) compared to the matched polymer and solvent solution, highlighting the utility of contrast manipulation in these studies core.ac.uk.

Surfactant Aggregation in Non-Aqueous Media

This compound is a key solvent in Small-Angle Neutron Scattering (SANS) investigations of surfactant aggregation in non-aqueous environments, including water-in-oil microemulsions and reverse micelles acs.orgill.eursc.orgresearchgate.netrsc.orgscientificlabs.co.uk. Its deuterated nature provides the necessary contrast to probe the structural characteristics of these complex systems.

SANS studies utilizing this compound have provided detailed structural information on microemulsions. For example, in systems involving Ca(AOT)2/D2O/decane and Ca(AOT)2/H2O/decane-d22, SANS analyses have revealed the presence of polydisperse droplets in diluted regions acs.orgresearchgate.net. These droplets exhibit an average radius of 21.3 Å with a polydispersity of approximately 22% acs.org. Furthermore, these studies enable the determination of critical geometrical parameters, such as the mean area per polar head group acs.org.

This compound is also instrumental in investigating the dynamics of water confined within AOT-based water-in-oil droplet microemulsions ill.eu. Comparative SANS studies of AOT aggregation in deuterated n-decane-d22 and toluene-d8 (B116792) have shown differences in the internal reverse micelle polar core radii (3 Å and 2 Å, respectively) and a consistent surfactant shell thickness of approximately 13 Å rsc.org. An aggregation number (nagg) of 22 has been suggested for AOT in n-decane based on SANS measurements rsc.org.

In the context of rheological studies, this compound is used in RheoSANS experiments to explore the branching and alignment behavior of reverse worm-like micelles under shear rsc.org. Moreover, in the formation of organogels, SANS measurements in this compound have indicated the coexistence of inverse micellar structures with crystalline formations in mixtures containing oleic acid rsc.org. The ability to selectively deuterate solvents like decane is crucial in SANS for isolating and understanding the individual contributions of oil and water to the resulting structures in various systems, including food-based applications rsc.org.

Analysis of Precursor Evolution in Semiconductor Nanocrystal Synthesis

This compound serves as a noncoordinating solvent in the synthesis of colloidal Group II-VI semiconductor nanocrystals, making it a critical component for mechanistic investigations acs.orgnih.govacs.orgresearchgate.netescholarship.org. Its use facilitates detailed analysis of precursor evolution through techniques such as 1H, 13C, and 31P NMR spectroscopy and mass spectrometry acs.orgnih.govacs.org.

In these syntheses, tri-n-butylphosphine chalcogenides (TBPE; E = S, Se, Te) react with oleic acid complexes of cadmium or zinc (M-OA; M = Zn, Cd) within a this compound solvent environment acs.orgnih.govacs.org. This reaction yields ME nanocrystals, along with byproducts such as tri-n-butylphosphine oxide (TBPO) and oleic acid anhydride (B1165640) ((OA)2O) acs.orgnih.govacs.org.

Kinetic studies, enabled by the use of this compound, allow researchers to monitor the reaction progress, such as the disappearance of tri-n-octylphosphine selenide (B1212193) in the presence of Cd-OA, which can be fitted to a single-exponential decay nih.govacs.org. Proposed reaction mechanisms suggest that trialkylphosphine chalcogenides deoxygenate the oleic acid or phosphonic acid surfactant, leading to the formation of trialkylphosphine oxide and the corresponding anhydrides nih.govacs.org. Furthermore, kinetic evidence indicates that the cleavage of the phosphorus-chalcogenide double bond proceeds via a nucleophilic attack of phosphonate (B1237965) or oleate (B1233923) on a (TOP=E)-M complex, thereby initiating the formation of the metal-chalcogen bond nih.govacs.org.

Advanced Methodological and Theoretical Approaches

Considerations for Isotopic Purity in Deuterated Compounds

Isotopic purity is a critical parameter for deuterated compounds like Decane-d22, especially given their increasing use in various scientific research fields. nih.govresearchgate.net High isotopic purity ensures a reliable and consistent source of deuterium (B1214612) for labeling experiments, minimizing complications and simplifying data interpretation. synmr.in The replacement of hydrogen with deuterium can significantly impact a compound's properties, including its metabolic stability, which is particularly relevant in drug discovery where it can influence pharmacokinetics and toxicity profiles. nih.gov

Determining the purity of deuterium-labeled compounds is essential for applications such as quantitative analyses in mass spectrometry (MS) for targeting metabolic flux, confirming reaction mechanisms, predicting enzyme mechanisms, and enhancing drug efficacy. rsc.org It is also crucial in quantitative proteomics and as internal standards. rsc.org

Methods for evaluating isotopic enrichment and structural integrity include high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org Techniques like electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) are employed to study isotopic purity by distinguishing hydrogen/deuterium (H/D) isotopolog ions. nih.govresearchgate.net This method offers advantages such as rapidity, high sensitivity, very low sample consumption, and being deuterated solvent-free. nih.govresearchgate.net

Quality Control and Standardization of Research Grade Materials

Quality control and standardization are paramount for research-grade deuterated materials to ensure the reliability and reproducibility of experimental results. For this compound, commercial products are often available with high isotopic purity, for instance, 99 atom % D. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Chemical purity is also specified, typically around 97-99%. sigmaaldrich.comisotope.com

Analytical quality control procedures often involve the use of deuterated analogues as internal standards to compensate for analyte losses and verify method accuracy. ss-pub.org For instance, in the determination of hydrocarbons and polycyclic aromatic hydrocarbons (PAHs) in environmental samples, deuterated PAH standards are spiked into samples and quality control samples prior to extraction. ss-pub.orgresearchgate.net This practice helps evaluate sample matrix effects and analytical efficiencies. ss-pub.org The recovery of these deuterated surrogate compounds is monitored in each sample and quality control sample. ss-pub.org

The U.S. Environmental Protection Agency (EPA) Contract Laboratory Program (CLP) has also developed Deuterated Monitoring Compounds (DMCs) to replace traditional matrix spikes, providing more statistically robust and representative accuracy and precision data across various analytes. nemc.us This highlights the importance of using well-characterized deuterated standards for robust quality assurance in analytical methods.

Computational Modeling and Simulation Techniques

Computational modeling and simulation techniques are increasingly vital for understanding the behavior of hydrocarbons like decane (B31447) at a fundamental level, complementing experimental studies. These techniques can provide insights into molecular structures, dynamics, and reaction pathways that are difficult to observe experimentally. rsc.org

First-Principles Molecular Dynamics Simulations

First-principles molecular dynamics (FPMD) simulations, also known as ab initio molecular dynamics, are powerful tools that derive interatomic forces from quantum mechanical calculations, offering a high level of accuracy without relying on empirical force fields. pnas.org These simulations are particularly useful for studying reactive processes, bond formation and dissociation, and the structural and dynamic properties of complex systems, including hydrocarbons. pnas.orgacs.orgillinois.edu

For hydrocarbons, FPMD can investigate adsorption on surfaces, conformational changes, and interactions within complex systems. acs.orgresearchgate.net For example, FPMD has been used to study hydrocarbon copolymers, analyzing structural details and dynamic properties, including interactions with water molecules. acs.org While computationally intensive, FPMD can provide insights into fundamental properties and reaction mechanisms at the atomic scale, linking macroscopic performance to individual reactions. pnas.orgillinois.edu

Chemical Kinetic Modeling and Verification

Chemical kinetic modeling involves developing detailed reaction mechanisms to describe the chemical transformations of compounds under various conditions. For n-decane, kinetic models are crucial for understanding its pyrolysis and combustion, which are relevant in fuel applications. pku.edu.cnacs.orgosti.gov These models consist of numerous species and elementary reactions. pku.edu.cnacs.orgingentaconnect.com

Models for n-decane pyrolysis have been developed and validated against experimental data obtained from flow reactors and shock tubes over a wide range of temperatures and pressures. pku.edu.cnacs.org For instance, small-scale chemical kinetic models containing dozens to hundreds of species and reactions have been shown to accurately predict the concentration profiles of main products, such as hydrogen, methane, and ethylene. pku.edu.cnacs.orgingentaconnect.com Reaction flux analysis can illustrate the decomposition pathways of n-decane, revealing how different products are formed (e.g., C4–C9 alkanes from alkyl recombinations, C1–C3 alkanes from H-abstraction reactions). acs.org

Model verification typically involves comparing simulation results with experimental observations. pku.edu.cnacs.orgingentaconnect.com Sensitivity analysis is often employed to identify the main reaction steps that significantly influence product distributions. pku.edu.cningentaconnect.com Reactive molecular dynamics (ReaxFF MD) simulations can also be used to investigate initiation mechanisms and kinetics of pyrolysis and combustion, providing atomistic descriptions that can inform and validate chemical kinetic models. osti.gov

Q & A

Q. What experimental factors influence the selection of Decane-d22 as an internal standard in GC-MS analysis?

Methodological Answer: this compound is chosen for its isotopic purity, chemical stability, and distinct mass spectral fragmentation patterns. Key factors include compatibility with the analyte’s volatility, inertness under experimental conditions, and absence of co-elution with target compounds. For example, in long-term studies, its peak area variability (e.g., 26.9% over 12.5 months) must be monitored using z-scores and combined internal standard scores (SSIII-R) to assess analytical stability .

Q. How do researchers validate the purity and stability of this compound in complex matrices?

Methodological Answer: Validation involves spiking this compound into representative matrices and analyzing recovery rates via calibration curves. Stability is assessed by tracking quantitation ions (e.g., m/z 66, 46, 50, 82, 80 for this compound) over time. Statistical tools like coefficient of variation (CV) and control charts are used to detect deviations beyond acceptable thresholds (e.g., ±2σ) .

Q. What are the standard protocols for integrating this compound into quantitative analytical workflows?

Methodological Answer: Protocols include optimizing instrument parameters (e.g., ionization energy, column temperature) to resolve this compound from analytes. Quantitation relies on peak area ratios between this compound and target compounds, normalized against calibration standards. Detailed documentation of these steps is critical for reproducibility, as emphasized in structured scientific papers (Introduction, Methods, Results sections) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s performance across different experimental setups?

Methodological Answer: Contradictions often arise from differences in instrumentation (e.g., detector sensitivity), sample preparation (e.g., derivatization), or matrix effects. A systematic approach involves:

- Comparing inter-laboratory data using standardized reference materials.

- Conducting robustness tests to isolate variables (e.g., temperature, pH).

- Applying frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Cross-referencing primary literature to identify methodological discrepancies .

Q. What statistical methods are optimal for analyzing this compound’s long-term variability in large-scale studies?

Methodological Answer: Longitudinal variability can be modeled using time-series analysis or mixed-effects models. For instance, highlights reduced variability in this compound’s SSIII-R score over 12.5 months, attributed to improved instrument stability. Researchers should report confidence intervals, p-values, and effect sizes to contextualize variability . Raw data should be archived in appendices or repositories for transparency .

Q. How does this compound compare to other deuterated internal standards (e.g., Toluene-d8, Hexadecane-d34) in multi-component analyses?

Methodological Answer: Comparative studies require evaluating parameters such as ionization efficiency, fragmentation consistency, and matrix interference. For example, Toluene-d8 showed 22.1% variability in the same study where this compound had 26.9%, suggesting context-dependent performance. Researchers should use ANOVA or principal component analysis (PCA) to statistically differentiate standards’ performance .

Q. What strategies mitigate signal suppression/enhancement of this compound in high-throughput metabolomics?

Methodological Answer: Strategies include:

- Dilution studies to identify concentration-dependent matrix effects.

- Post-column infusion of this compound to diagnose ion suppression zones.

- Using isotopically labeled analogs with closer physicochemical properties to the analyte. Method validation must adhere to guidelines for accuracy (e.g., ±15% deviation) and precision .

Methodological & Ethical Considerations

Q. How should researchers address incomplete deuterium incorporation in this compound batches?

Methodological Answer: Batch-specific certification via NMR or high-resolution MS is mandatory. Researchers must report deuterium content (e.g., ≥98% purity) in publications and verify lot numbers in supplementary materials. Discrepancies require recalibration or exclusion of affected data .

Q. What are the best practices for documenting this compound’s role in computational modeling studies?

Methodological Answer: Clearly state its use in parameter normalization or signal correction. Provide open-access code for data processing (e.g., GitHub repositories) and cite primary sources for computational algorithms. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.